
2-amino-7-(bromomethyl)-3H-pteridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7-(bromomethyl)-3H-pteridin-4-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(bromomethyl)-3H-pteridin-4-one typically involves the bromination of a pteridine precursor. One common method involves the reaction of 2-amino-4-hydroxy-6-methylpteridine with bromine in the presence of a suitable solvent, such as acetic acid, to yield the desired bromomethyl derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
化学反应分析
Types of Reactions
2-amino-7-(bromomethyl)-3H-pteridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure and properties.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, leading to the formation of complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Cyclization Reactions: These reactions often require acidic or basic conditions and may involve catalysts to facilitate the formation of the desired cyclic products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
科学研究应用
2-amino-7-(bromomethyl)-3H-pteridin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand the role of pteridines in biological systems, including their involvement in metabolic pathways and disease mechanisms.
Chemical Biology: The compound serves as a tool for probing biochemical processes and for the development of chemical probes to study protein function.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of advanced materials and as a precursor for the production of other valuable compounds.
作用机制
The mechanism of action of 2-amino-7-(bromomethyl)-3H-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-amino-4-hydroxy-6-methylpteridine: A precursor in the synthesis of 2-amino-7-(bromomethyl)-3H-pteridin-4-one, with similar structural features but lacking the bromomethyl group.
2-amino-7-(chloromethyl)-3H-pteridin-4-one: A closely related compound where the bromine atom is replaced with chlorine, leading to differences in reactivity and biological activity.
2-amino-7-(methylthio)-3H-pteridin-4-one: Another derivative with a methylthio group instead of the bromomethyl group, which can affect its chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable compound for the development of new chemical entities and for studying the structure-activity relationships of pteridine derivatives.
属性
分子式 |
C7H6BrN5O |
|---|---|
分子量 |
256.06 g/mol |
IUPAC 名称 |
2-amino-7-(bromomethyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C7H6BrN5O/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14/h2H,1H2,(H3,9,11,12,13,14) |
InChI 键 |
WUDDQFASPLMQEC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


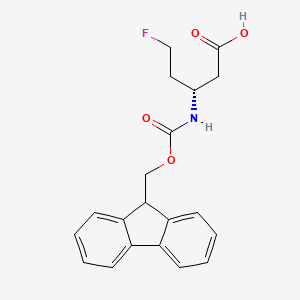
![2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12838222.png)
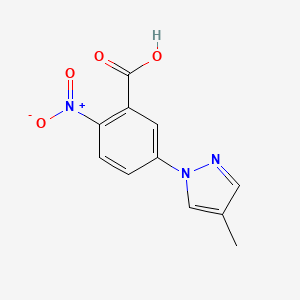
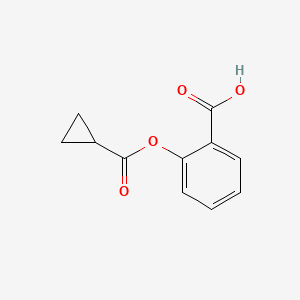
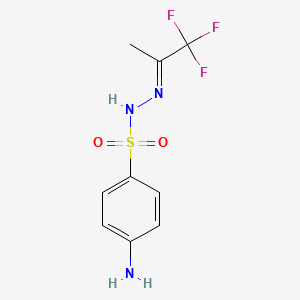
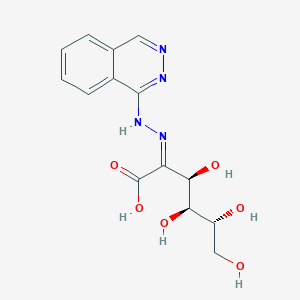
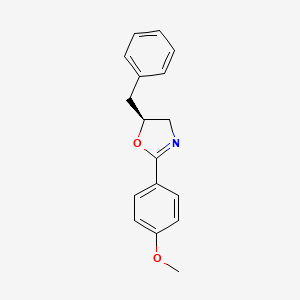
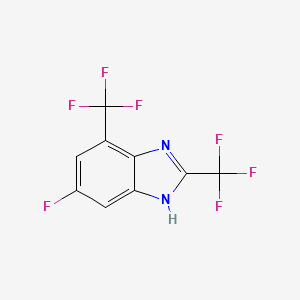
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)
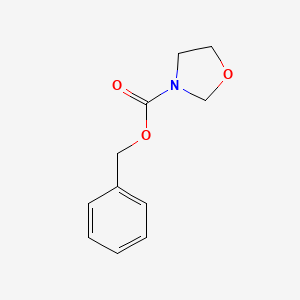

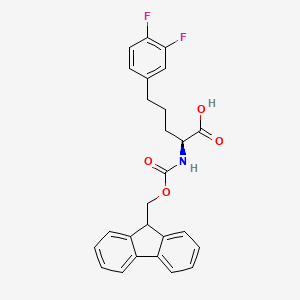
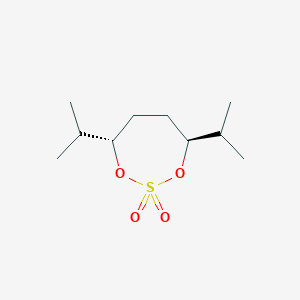
![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
